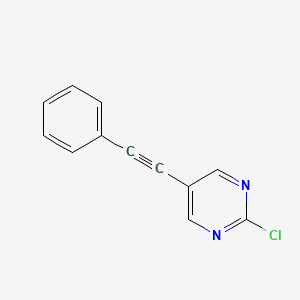

2-Chloro-5-(phenylethynyl)pyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Chemical Synthesis

The pyrimidine scaffold is a privileged structure in medicinal chemistry and materials science. Pyrimidines are six-membered aromatic heterocycles containing two nitrogen atoms at the 1 and 3 positions. This nitrogen arrangement is fundamental to life, forming the core of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA. gsconlinepress.com Beyond their biological role, synthetic pyrimidine derivatives exhibit an exceptionally broad spectrum of pharmacological activities. researchtrend.net

In contemporary chemical synthesis, the pyrimidine ring serves as a versatile framework for developing new therapeutic agents. gsconlinepress.com Medicinal chemists have utilized this scaffold to create drugs with a wide array of functions, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. gsconlinepress.comresearchtrend.net The synthetic flexibility of the pyrimidine system allows for the introduction of various functional groups at different positions on the ring, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic properties. researchtrend.net This adaptability has made pyrimidine-containing compounds a major focus in the discovery of new drugs to combat multi-drug resistant bacterial infections and to develop novel kinase inhibitors for cancer therapy. nih.govresearchgate.net

Strategic Positioning of 2-Chloro-5-(phenylethynyl)pyrimidine within Functionalized Heterocyclic Systems

The chemical reactivity and utility of this compound are dictated by its unique combination of functional groups. Heterocyclic systems are central to modern drug design, with over 85% of all biologically active chemical entities containing a heterocycle. nih.gov The strategic positioning of substituents on these rings allows for the optimization of properties like solubility, lipophilicity, and hydrogen bonding capacity. nih.gov

The structure of this compound features three key components:

The Pyrimidine Core : Provides the fundamental heterocyclic framework known for its biological relevance.

The 2-Chloro Substituent : The chlorine atom at the 2-position of the pyrimidine ring is highly significant. Halogenated pyrimidines are crucial intermediates in organic synthesis. The 2-chloro position is particularly activated towards nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing nature of the ring nitrogens. chemicalbook.comnih.gov This allows for the relatively easy displacement of the chloride by various nucleophiles (e.g., amines, alcohols, thiols) to build more complex molecules. Furthermore, the chloro group serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. sigmaaldrich.comwuxiapptec.com

The 5-(Phenylethynyl) Substituent : This group consists of a phenyl ring connected to the pyrimidine C5 position via a carbon-carbon triple bond (an alkyne). The phenylethynyl moiety is often introduced using a Sonogashira coupling reaction between a halogenated pyrimidine and phenylacetylene (B144264). soton.ac.uknih.gov This group imparts several important characteristics to the molecule. The rigid, linear alkyne linker can act as a spacer, positioning the phenyl group in a specific orientation relative to the pyrimidine core. This is often a key consideration in designing molecules that fit into the active sites of enzymes or receptors. acs.orgresearchgate.net The phenylethynyl group itself is found in various biologically active compounds, including potent kinase inhibitors. acs.orgnih.gov

The combination of a reactive site at the C2 position and a biologically relevant, structurally rigid group at the C5 position makes this compound a valuable building block for creating libraries of diverse compounds for screening in drug discovery programs.

Historical Context and Evolution of Research on Pyrimidine Derivatives

The study of pyrimidines has a rich history dating back to the 19th century with the investigation of naturally derived, related compounds. One of the first derivatives to be isolated was alloxan in 1818, which was obtained through the oxidation of uric acid. While pyrimidine derivatives were known, a laboratory synthesis of a pyrimidine was not accomplished until later. The systematic study of this class of compounds effectively began in the late 1800s.

The parent compound, pyrimidine itself, was first prepared in 1900. Early research focused on the synthesis and reactions of simple derivatives, which laid the groundwork for understanding the fundamental chemistry of this heterocyclic system. The discovery of the role of pyrimidine nucleobases in nucleic acids in the mid-20th century dramatically accelerated research in this area, highlighting their profound biological importance. This led to the development of antimetabolites, such as 5-fluorouracil, which are structurally similar to natural pyrimidines and function by interfering with metabolic pathways, a strategy still used in cancer chemotherapy. gsconlinepress.com The evolution of synthetic methodologies, particularly the advent of palladium-catalyzed cross-coupling reactions in the late 20th century, revolutionized the synthesis of complex pyrimidine derivatives, allowing for the efficient and selective functionalization of the pyrimidine ring. nih.gov

Overview of Research Trajectories and Future Prospects for this compound Analogues

Current research on pyrimidine derivatives is heavily concentrated on the development of new therapeutic agents. gsconlinepress.commdpi.com The structural features of this compound make it and its analogues prime candidates for exploration in several key areas of drug discovery.

Future research trajectories are likely to focus on the following:

Kinase Inhibitors : Many successful kinase inhibitors used in oncology, such as Imatinib and Gefitinib, feature heterocyclic cores that mimic the ATP binding site. Substituted pyrimidines are a common feature in this class of drugs. nih.govnih.gov Analogues of this compound can be synthesized by reacting the 2-chloro position with various amines, creating libraries of compounds for screening against different kinases implicated in cancer and inflammatory diseases. nih.gov

Antimicrobial Agents : With the rise of antibiotic resistance, there is an urgent need for new antimicrobial drugs. Pyrimidine derivatives are being actively investigated for their potential as antibacterial and antifungal agents. researchtrend.netresearchgate.net The phenylethynyl moiety can be modified, and the chloro group can be displaced to generate novel structures with potential activity against resistant pathogens.

Probes for Chemical Biology : The rigid structure and potential for derivatization make these compounds useful as scaffolds for developing chemical probes to study biological systems. For instance, the phenyl ring could be functionalized with reporter tags or photo-crosslinking groups to identify protein targets.

The future prospects for analogues derived from this compound are promising. Its synthetic accessibility and the strategic placement of its functional groups provide a robust platform for generating molecular diversity. As synthetic methods continue to advance, the ability to rapidly create and screen libraries of these compounds will likely lead to the discovery of new molecules with significant biological and therapeutic potential. mdpi.com

Data Tables

Table 1: Predicted Physicochemical Properties of 2-Chloro-5-phenyl-pyrimidine (A Related Compound)

| Property | Value |

| CAS Number | 22536-62-5 |

| Molecular Formula | C₁₀H₇ClN₂ |

| Molecular Weight | 190.63 g/mol |

| Melting Point | 131-133 °C |

| Boiling Point | 369.9±21.0 °C (Predicted) |

| Density | 1.245±0.06 g/cm³ (Predicted) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H7ClN2 |

|---|---|

Molecular Weight |

214.65 g/mol |

IUPAC Name |

2-chloro-5-(2-phenylethynyl)pyrimidine |

InChI |

InChI=1S/C12H7ClN2/c13-12-14-8-11(9-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H |

InChI Key |

MSPMDYUANXCVSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CN=C(N=C2)Cl |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 2 Chloro 5 Phenylethynyl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-2 Chloro Position

The presence of two nitrogen atoms in the pyrimidine (B1678525) ring significantly lowers the electron density at the carbon atoms, particularly at positions 2, 4, and 6, making them electrophilic and thus highly activated for Nucleophilic Aromatic Substitution (SNAr) reactions. researchgate.net The chlorine atom at the C-2 position serves as an effective leaving group, facilitating the introduction of a wide array of functional groups.

The SNAr reaction of 2-chloropyrimidines generally proceeds through a bimolecular, two-stage mechanism. zenodo.org The process is typically initiated by the attack of a nucleophile on the electron-deficient C-2 carbon, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. researchgate.netnih.gov This intermediate is resonance-stabilized by the electron-withdrawing pyrimidine ring. The subsequent, usually rapid, expulsion of the chloride leaving group restores the aromaticity of the ring and yields the final substitution product.

Kinetic studies of similar systems, such as the reaction of 2-chloro-5-nitropyrimidine (B88076) with amines, confirm that these reactions are typically second-order, being first-order with respect to both the pyrimidine substrate and the nucleophile. zenodo.orgresearchgate.net The rate-determining step can be either the formation of the Meisenheimer complex or, in some cases involving protonated nucleophiles, its subsequent deprotonation. researchgate.net While the stepwise pathway involving a distinct Meisenheimer intermediate is widely accepted, recent experimental and computational studies have also identified concerted SNAr (cSNAr) pathways, where the nucleophile attacks and the leaving group departs in a single step, avoiding a high-energy intermediate. nih.govfrontiersin.org The specific mechanism can be influenced by the nature of the nucleophile, the leaving group, and the solvent system. zenodo.orgfrontiersin.org

The activated C-2 position of 2-Chloro-5-(phenylethynyl)pyrimidine allows for substitution by a variety of nucleophiles, providing a versatile route to a diverse range of derivatives.

Amines : Amination is a common transformation for 2-chloropyrimidines, often achieved by heating the substrate with a primary or secondary amine. youtube.comresearchgate.net These reactions can be performed under thermal conditions, sometimes with acid or base catalysis to facilitate the displacement of the chloride. nih.govresearchgate.net Palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, offer an alternative, often milder, method for this transformation. ccspublishing.org.cn

Thiolates : Sulfur nucleophiles, such as thiols and thiolates, are highly effective in SNAr reactions due to their strong nucleophilicity. chemrxiv.org Reaction with a thiolate anion readily displaces the C-2 chloride to form the corresponding 2-thioether derivative.

Alkoxides : Alkoxide nucleophiles can be used to synthesize 2-alkoxypyrimidines, effectively replacing the chlorine atom with an ether linkage.

The table below summarizes typical SNAr reactions on the 2-chloropyrimidine (B141910) scaffold.

| Nucleophile Category | Example Nucleophile | Typical Conditions | Product Type |

| Amines | Aniline Derivatives | Microwave heating or thermal conditions with a base (e.g., K₂CO₃) | 2-Anilinopyrimidines |

| Thiolates | Sodium thiophenoxide | Room temperature in a suitable solvent (e.g., DMF) | 2-(Phenylthio)pyrimidines |

| Alkoxides | Sodium methoxide | Reflux in methanol | 2-Methoxypyrimidines |

Further Palladium-Mediated Cross-Coupling Reactions on the Pyrimidine Scaffold

Beyond SNAr, the C-2 chloro position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the introduction of complex aryl and heteroaryl substituents.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between sp²-hybridized carbon atoms. researchgate.netmdpi.com In this reaction, the this compound can be coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base. nih.gov This reaction is highly versatile due to the commercial availability of a vast array of boronic acids and the tolerance of the reaction to many functional groups. organic-chemistry.orgnih.gov Catalyst systems such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly employed, often in a solvent mixture like dioxane/water with a base such as Na₂CO₃ or K₃PO₄. researchgate.netnih.gov

The table below illustrates the scope of the Suzuki-Miyaura coupling for the functionalization of chloropyrimidines.

| Boronic Acid | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Phenyl-5-(phenylethynyl)pyrimidine |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / Ligand | KF | 2-(4-Methoxyphenyl)-5-(phenylethynyl)pyrimidine |

| 3-Pyridylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 2-(Pyridin-3-yl)-5-(phenylethynyl)pyrimidine |

While the Suzuki-Miyaura reaction is prevalent, other palladium-catalyzed cross-coupling reactions can also be utilized to functionalize the C-2 position.

Stille Coupling : This reaction involves the coupling of the organohalide with an organostannane (organotin) compound, catalyzed by palladium. It offers an alternative to Suzuki coupling, particularly when the required boronic acid is unstable or difficult to access. The reaction mechanism is similar to other palladium-catalyzed cross-couplings, proceeding through oxidative addition, transmetalation, and reductive elimination steps.

Other Transformations : Other organometallic reactions can also be envisaged. For instance, the Sonogashira coupling, which typically couples a terminal alkyne with an aryl halide, could potentially be used to install a second, different alkyne at the C-2 position. The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, is another possibility for further derivatization.

Reactivity of the Phenylethynyl Moiety

The phenylethynyl group at the C-5 position offers a secondary site for chemical modification. The alkyne can undergo various addition reactions, although its reactivity may be influenced by the electron-withdrawing nature of the pyrimidine ring. researchgate.net

Potential transformations of the phenylethynyl group include:

Hydrogenation : The triple bond can be selectively reduced. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can lead to the corresponding (E)-phenylethenylpyrimidine (alkene) under controlled conditions, or to the fully saturated phenylethylpyrimidine (alkane) under more forcing conditions or with different catalysts. google.com

Hydration : In the presence of an acid catalyst (often with mercury salts), the alkyne can undergo hydration. According to Markovnikov's rule, this would lead to the formation of a ketone, specifically 2-chloro-5-(2-oxo-2-phenylethyl)pyrimidine.

Cycloaddition Reactions : Alkynes are excellent dienophiles or dipolarophiles in cycloaddition reactions. For example, a [3+2] cycloaddition with an azide (B81097) could yield a triazole-substituted pyrimidine, while a [4+2] Diels-Alder reaction with a suitable diene could construct a more complex, fused ring system.

These reactions highlight the synthetic utility of this compound as a versatile building block, allowing for sequential and site-selective modifications at both the pyrimidine core and the side chain.

Hydrogenation to Phenylethyl Derivatives

The phenylethynyl group of this compound can be fully or partially reduced through catalytic hydrogenation. The course of the reaction and the final product depend heavily on the choice of catalyst and reaction conditions. Complete reduction of the alkyne to an alkane yields the corresponding phenylethyl derivative.

However, a significant consideration in the hydrogenation of this compound is the potential for simultaneous reductive dechlorination of the 2-chloro substituent. oregonstate.edu Catalytic dehalogenation is a common reaction for chloropyrimidines, often employing a palladium catalyst. oregonstate.edu This process can compete with or follow the reduction of the alkyne.

Selective Alkyne Reduction: To achieve partial hydrogenation of the alkyne to 2-chloro-5-((Z)-phenylethenyl)pyrimidine (the cis-alkene), a poisoned catalyst such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline) is typically employed. This deactivates the catalyst sufficiently to prevent over-reduction to the alkane and can often preserve the C-Cl bond.

Complete Reduction and Dechlorination: Using more active catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is likely to result in the reduction of both the alkyne and the carbon-chlorine bond. oregonstate.edu The reaction would proceed through the phenylethenyl and phenylethyl intermediates, ultimately yielding 5-(phenylethyl)pyrimidine. The presence of a base, such as magnesium oxide or sodium acetate, is often required to act as a hydrogen chloride acceptor, which can help prevent the reduction of the pyrimidine ring itself. oregonstate.edu

| Catalyst/Reducing Agent | Typical Conditions | Expected Major Product(s) | Transformation Type |

| H₂, Lindlar's Catalyst | H₂ (1 atm), Quinoline | 2-Chloro-5-((Z)-phenylethenyl)pyrimidine | Partial Alkyne Reduction |

| H₂, Pd/C | H₂ (1-4 atm), MeOH/EtOAc, Base (e.g., MgO) | 5-(Phenylethyl)pyrimidine | Full Alkyne Reduction & Dechlorination |

| H₂, PtO₂ (Adams' catalyst) | H₂ (1-4 atm), various solvents | 5-(Phenylethyl)pyrimidine | Full Alkyne Reduction & Dechlorination |

Cycloaddition Reactions (e.g., [2+2], [2+3] Cycloadditions)

The phenylethynyl moiety serves as an excellent partner in various cycloaddition reactions, acting as a dipolarophile in [2+3] cycloadditions and a dienophile in [4+2] cycloadditions.

[2+3] Cycloadditions: This class of reactions, also known as 1,3-dipolar cycloadditions, involves the reaction of the alkyne (the dipolarophile) with a 1,3-dipole to form a five-membered heterocyclic ring. wikipedia.orgnumberanalytics.com Given the electronic nature of the phenylethynyl group attached to the pyrimidine ring, it is a suitable substrate for reactions with various 1,3-dipoles.

With Azides: Reaction with organic azides (R-N₃), often catalyzed by copper(I) (in the Azide-Alkyne Huisgen Cycloaddition), would yield 1,2,3-triazole derivatives. frontiersin.org

With Nitrile Oxides: Cycloaddition with nitrile oxides (R-CNO) would produce isoxazoles. wikipedia.org

With Nitrones: Reaction with nitrones would lead to the formation of isoxazolines.

[4+2] Cycloadditions (Diels-Alder Reactions): The phenylethynyl group can act as a dienophile in Diels-Alder reactions. Furthermore, the electron-deficient pyrimidine ring itself can function as a diene component in inverse-electron-demand Diels-Alder reactions, particularly when an unsaturated side-chain is present, as is the case here. wur.nlacsgcipr.org

Alkyne as Dienophile: In a standard Diels-Alder reaction, the phenylethynyl group would react with an electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene) at elevated temperatures to form a substituted cyclohexadiene ring.

Pyrimidine as Diene: In an inverse-electron-demand scenario, the electron-poor 2-chloropyrimidine ring could potentially react as the diene with a very electron-rich dienophile. More commonly, such reactions occur intramolecularly if the alkyne side-chain is longer and can fold back to react with the pyrimidine ring. wur.nl

| Reaction Type | Reactant Partner | Expected Product Class |

| [2+3] Cycloaddition | Organic Azide (R-N₃) | 1,2,3-Triazole |

| [2+3] Cycloaddition | Nitrile Oxide (R-CNO) | Isoxazole |

| [4+2] Cycloaddition | Electron-rich Diene | Substituted Cyclohexadiene |

Electrophilic and Nucleophilic Additions to the Alkyne Triple Bond

The reactivity of the alkyne triple bond towards addition reactions is strongly influenced by the electron-withdrawing nature of the attached 2-chloropyrimidine ring. wikipedia.orgbhu.ac.in

Electrophilic Additions: Standard electrophilic additions to alkynes involve the attack of an electrophile on the electron-rich triple bond. wikipedia.orglibretexts.org However, the π-deficient pyrimidine ring withdraws electron density from the phenylethynyl group, thus deactivating it towards electrophilic attack relative to unsubstituted alkynes like phenylacetylene (B144264). While reactions with strong electrophiles are still possible, they may require more forcing conditions.

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) would be expected to yield the corresponding 1,2-dihaloalkene adducts.

Hydrohalogenation: Addition of hydrogen halides like HBr or HCl would likely proceed via a vinyl cation intermediate, with the halogen adding to the carbon atom that can better stabilize the positive charge (Markovnikov's rule).

Nucleophilic Additions: The electron-withdrawing character of the 2-chloropyrimidine ring makes the alkyne triple bond electrophilic and thus highly susceptible to nucleophilic conjugate addition (Michael addition). youtube.com This is a prominent reaction pathway for this class of compounds.

Aza-Michael Addition: Primary and secondary amines can add across the triple bond to form enamine intermediates, which then tautomerize to the more stable imines or enamines. researchgate.netrsc.org

Thia-Michael Addition: Thiols readily add to activated alkynes in the presence of a base to form vinyl sulfides. srce.hr This reaction is typically very efficient.

Other Nucleophiles: Other soft nucleophiles, such as alkoxides or stabilized carbanions, can also add to the activated alkyne. This pathway is analogous to the well-documented conjugate addition of nucleophiles to vinylpyrimidines. researchgate.netnih.gov

Oxidative and Reductive Transformations of the Compound

The compound possesses two key sites for redox transformations: the alkyne triple bond and the carbon-chlorine bond.

Oxidative Transformations: The phenylethynyl group is susceptible to oxidative cleavage under strong oxidizing conditions. Treatment with reagents such as ozone (O₃) followed by a reductive or oxidative work-up, or with hot, concentrated potassium permanganate (B83412) (KMnO₄), would be expected to cleave the triple bond. This cleavage would likely yield 2-chloropyrimidine-5-carboxylic acid and benzoic acid as the primary products.

Reductive Transformations: The primary reductive pathways involve the hydrogenation of the alkyne (as discussed in section 3.3.1) and the cleavage of the C-Cl bond. Reductive dechlorination is a common transformation for halopyrimidines and can be achieved under various conditions. wikipedia.org

Catalytic Hydrogenolysis: As mentioned, catalysts like Pd/C in the presence of H₂ gas can efficiently remove the chlorine atom. oregonstate.edu This process is often performed in the presence of a base to neutralize the HCl byproduct.

Dissolving Metal Reduction: Reductions using metals like zinc or iron in acidic or neutral media can also effect dechlorination. wikipedia.org

Chemoselectivity: The choice of reducing agent is critical for achieving selectivity. Milder conditions might allow for the reduction of the alkyne without affecting the C-Cl bond, while more powerful reducing systems or catalytic hydrogenolysis will likely reduce both functionalities.

Photochemical and Electrochemical Reactivity Studies

Photochemical Reactivity: The extended π-system of this compound, which combines aromatic and heteroaromatic rings with an alkyne, suggests it is photochemically active. Upon irradiation with UV light, molecules containing a pyrimidylethynyl moiety can undergo reactions. nih.govacs.org Potential photochemical pathways could include [2+2] cycloadditions of the alkyne, cis-trans isomerization if the alkyne were reduced to an alkene, or rearrangements involving the pyrimidine ring, which are known to occur from excited singlet or triplet states in related systems. wur.nl

Electrochemical Reactivity: The electrochemical behavior of the compound is expected to involve the reduction of the pyrimidine ring and the C-Cl bond. Studies on substituted chloropyrimidines have shown that the first step in their electrochemical reduction is typically the irreversible, one-electron scission of the carbon-halogen bond. umich.edu This would generate a pyrimidinyl radical, which could then be further reduced or dimerize. At more negative potentials, the pyrimidine ring itself or the alkyne could undergo reduction. nih.govacs.orgosti.gov Therefore, a likely electrochemical pathway for this compound is an initial reductive dechlorination to yield 5-(phenylethynyl)pyrimidine, followed by subsequent reduction steps at more negative potentials.

Advanced Structural Elucidation and Computational Investigations of 2 Chloro 5 Phenylethynyl Pyrimidine

Single Crystal X-Ray Diffraction Analysis

No crystallographic data for 2-Chloro-5-(phenylethynyl)pyrimidine could be located. Consequently, a definitive determination of its molecular geometry, bond lengths, bond angles, and conformational preferences from experimental data is not possible at this time. An analysis of the crystal packing and the specific intermolecular interactions, such as potential π–π stacking between the phenyl and pyrimidine (B1678525) rings or halogen bonding involving the chlorine atom, cannot be performed without an experimentally determined crystal structure.

High-Resolution Vibrational Spectroscopy (FT-IR, Raman)

Detailed experimental FT-IR and Raman spectra for this compound, coupled with specific assignments of its molecular vibrations, are not present in the reviewed literature. While general characteristic vibrational frequencies can be predicted for its functional groups (e.g., C≡C stretching, aromatic C-H stretching, pyrimidine ring vibrations, and C-Cl stretching), a precise, experimentally validated assignment for the complete molecule is unavailable. Such an analysis would be crucial for understanding the molecule's vibrational properties and force fields.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Advanced 2D NMR studies, including COSY, HSQC, HMBC, and NOESY experiments, are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the detailed connectivity and spatial relationships within a molecule. However, no published research containing these advanced 2D NMR analyses for this compound was found. Without this data, a complete and confirmed assignment of its NMR spectra and a discussion of through-bond and through-space correlations remain speculative.

Solid-State NMR for Structural Dynamics

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of molecules in their crystalline or amorphous solid forms. For this compound, ssNMR would provide critical insights into its three-dimensional structure, molecular packing, and dynamic behaviors in the solid state, which are often inaccessible by solution-state NMR or X-ray diffraction alone.

By using techniques such as 13C Cross-Polarization Magic-Angle Spinning (CP-MAS), the distinct carbon environments within the pyrimidine and phenyl rings can be resolved, offering information on molecular packing and the presence of any polymorphic forms.

Furthermore, advanced ssNMR experiments, particularly involving isotopic labeling (e.g., 2H), can probe molecular dynamics over a wide range of timescales. nih.gov For this compound, these experiments could quantify:

Phenyl Ring Dynamics: The rotation or flipping of the phenyl ring around the ethynyl (B1212043) linker.

Pyrimidine Ring Motion: Libration or small-angle wobbling of the pyrimidine ring within the crystal lattice.

Whole-Molecule Tumbling: In certain phases, such as plastic crystals, the entire molecule might undergo reorientation.

Measurements of spin-lattice relaxation times (T₁) and line shape analysis at variable temperatures would allow for the determination of the energetic barriers and rates of these dynamic processes. nih.gov This information is crucial for understanding the physical properties of the material, including its stability and phase transitions.

Theoretical and Computational Chemistry Studies

Theoretical and computational methods are indispensable for a deep understanding of the molecular properties of this compound at an atomic level. These studies complement experimental data and can predict properties that are difficult to measure.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and ground-state properties of molecules. ijcce.ac.ir For this compound, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to determine its optimized molecular geometry. jocpr.comjocpr.com

These calculations yield precise information on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule in its lowest energy state. The results can be used to understand the planarity of the molecule and the orientation of the phenyl group relative to the pyrimidine ring.

Key ground-state electronic properties that would be calculated include:

Molecular Electrostatic Potential (MEP): Maps the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack.

Atomic Charges: Provides insight into the distribution of electrons among the atoms.

The following table presents illustrative, theoretically expected geometric parameters for this compound based on DFT calculations of similar structures.

| Parameter | Calculated Value (Illustrative) |

|---|---|

| C-Cl Bond Length | 1.75 Å |

| C≡C Bond Length | 1.21 Å |

| Pyrimidine C-N Bond Length | 1.34 Å |

| Phenyl C-C Bond Length | 1.40 Å |

| Dihedral Angle (Pyr-C≡C-Ph) | ~0° (near planar) |

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). nih.govijcce.ac.ir By applying TD-DFT to the optimized ground-state geometry of this compound, one can calculate the vertical excitation energies and oscillator strengths for the lowest-lying electronic transitions.

This analysis helps in understanding the nature of the electronic transitions, for instance, whether they are localized on a specific part of the molecule (e.g., the pyrimidine ring or the phenylethynyl moiety) or involve charge transfer between different parts. The primary transitions are expected to be of π→π* character, typical for conjugated aromatic systems.

An illustrative table of the first few calculated electronic transitions is provided below.

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S1 | 4.10 | 0.85 | HOMO → LUMO |

| S2 | 4.52 | 0.12 | HOMO-1 → LUMO |

| S3 | 4.88 | 0.05 | HOMO → LUMO+1 |

Quantum chemical calculations provide detailed information about the molecular orbitals, which are fundamental to understanding the chemical reactivity and electronic properties of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. mdpi.com

HOMO: For this molecule, the HOMO is expected to be primarily located on the electron-rich phenylethynyl group, which can act as an electron donor.

LUMO: The LUMO is likely to be distributed over the electron-deficient 2-chloropyrimidine (B141910) ring, which can act as an electron acceptor.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical stability and the energy of its lowest electronic transition. mdpi.com A smaller gap generally implies higher reactivity and a red-shift in the absorption spectrum.

Beyond molecular orbitals, these calculations can also predict various spectroscopic parameters. For instance, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate theoretical 1H and 13C NMR chemical shifts, which are invaluable for the interpretation of experimental NMR spectra. researchgate.net Additionally, the calculation of vibrational frequencies can aid in the assignment of peaks in experimental Infrared (IR) and Raman spectra. jocpr.com

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide insights into its conformational landscape and the influence of the surrounding environment. nih.gov

A key aspect to study would be the rotational barrier around the single bond connecting the pyrimidine ring to the ethynyl group. MD simulations can map the potential energy surface for this rotation, identifying the most stable conformations and the energy required to interconvert between them.

Furthermore, performing MD simulations in different explicit solvents (e.g., water, methanol, chloroform) can reveal important information about solvent effects. nih.gov These simulations can show how solvent molecules arrange themselves around the solute and how specific interactions, such as hydrogen bonding or van der Waals forces, influence the conformational preferences of this compound. This is particularly important for understanding its behavior in solution, which is relevant for many of its potential applications. The simulations can also provide insights into the dynamics of solute-solvent interactions.

Exploration of Advanced Applications of 2 Chloro 5 Phenylethynyl Pyrimidine in Materials Science and Chemical Probes

Optoelectronic Materials Applications

The unique electronic structure of 2-Chloro-5-(phenylethynyl)pyrimidine, which combines an electron-deficient pyrimidine (B1678525) core with a π-conjugated phenylethynyl substituent, suggests its potential for use in optoelectronic materials. The interaction between the electron-withdrawing pyrimidine and the electron-donating phenylethynyl group could lead to interesting charge-transfer characteristics, which are fundamental for many optoelectronic applications.

Design Considerations for Organic Light-Emitting Diodes (OLEDs)

While no studies have specifically reported the use of this compound in OLEDs, its molecular structure possesses features that are relevant to the design of OLED materials. The pyrimidine core is known for its electron-deficient nature, making it a potential component for electron-transporting or host materials in OLED devices. The phenylethynyl group, a well-known luminophore, could impart emissive properties to the molecule. The combination of these two moieties might result in a material with ambipolar charge transport properties, which are beneficial for achieving balanced charge injection and recombination in the emissive layer of an OLED, potentially leading to higher efficiency and longer device lifetime. The chlorine atom offers a site for further functionalization to fine-tune the electronic and morphological properties of the material.

Nonlinear Optical (NLO) Properties and Optical Limiting Materials

Research on the nonlinear optical (NLO) properties of this compound has not been found in the existing literature. However, the structure of the molecule, featuring a donor-π-acceptor (D-π-A) motif, is a common design strategy for creating molecules with significant NLO responses. In this case, the phenylethynyl bridge acts as the π-system connecting the electron-donating phenyl group to the electron-accepting pyrimidine ring. This intramolecular charge transfer upon excitation can lead to a large change in dipole moment, which is a key factor for second-order NLO activity. For third-order NLO properties, the extended π-conjugation provided by the phenylethynyl group is crucial. Such materials can be of interest for applications in optical limiting, where the transmission of light decreases with increasing incident intensity, offering protection for sensors and human eyes from high-intensity laser beams.

Photophysical Properties (UV-Vis Absorption and Emission) in Various Solvents

A detailed study of the photophysical properties of this compound, including its UV-Vis absorption and emission spectra in a range of solvents, is not available in the published scientific literature. Such a study would be essential to understand the nature of its electronic transitions and the influence of the solvent environment on its excited states.

Generally, for molecules with intramolecular charge transfer character, one would expect to observe solvatochromism, where the absorption and emission maxima shift with the polarity of the solvent. A positive solvatochromism (red shift in more polar solvents) in the emission spectrum would indicate a larger dipole moment in the excited state compared to the ground state. The quantum yield of fluorescence would also be a critical parameter to determine its potential as an emitter. Without experimental data, it is not possible to construct a data table for its photophysical properties.

Polymer Chemistry and Macromolecular Architectures

The presence of a reactive chlorine atom and a polymerizable alkyne group in this compound makes it a potentially valuable building block in polymer chemistry.

Incorporation into Conjugated Polymers and Networks

No published research has specifically detailed the incorporation of this compound into conjugated polymers. However, its structure is well-suited for this purpose. The phenylethynyl group can participate in polymerization reactions, such as alkyne metathesis or cyclotrimerization, to form highly conjugated polymer backbones. Furthermore, the chloro-substituent on the pyrimidine ring can be used as a handle for post-polymerization modification or for cross-coupling reactions to create cross-linked networks. The electron-deficient nature of the pyrimidine unit, when incorporated into a polymer chain, could lead to materials with low LUMO levels, making them suitable as n-type semiconductors in organic electronics.

Precursors for Functional Polymer Synthesis

This compound can be considered a versatile precursor for the synthesis of a variety of functional polymers. The chlorine atom can be readily substituted by other functional groups via nucleophilic aromatic substitution, allowing for the introduction of a wide range of chemical functionalities before or after polymerization. For instance, replacing the chlorine with electron-donating groups could be used to tune the electronic properties of the resulting polymer. The terminal alkyne of the phenylethynyl group is also amenable to "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, providing an efficient route to functionalized polymers with tailored properties for specific applications.

Applications in Chemical Probes and Sensing Technologies

A thorough review of scientific literature reveals a notable absence of studies focused on the application of this compound in the development of chemical probes and sensing technologies. While the constituent parts of the molecule—a pyrimidine core, a chloro substituent, and a phenylethynyl group—are found in various functional molecules, research into the specific capabilities of this combined structure for these advanced applications appears to be an unexplored area.

Development of Fluorescent Labels and Sensors

Currently, there is no available research in peer-reviewed scientific journals detailing the use of this compound as a fluorescent label or in the design of chemical sensors. The intrinsic photophysical properties of this compound, such as its fluorescence quantum yield, Stokes shift, and sensitivity to environmental changes, have not been characterized. Consequently, its potential as a fluorophore for labeling biomolecules or as a responsive element in a sensor for detecting specific analytes remains purely speculative. The development of fluorescent probes often relies on molecules with high quantum yields and environmental sensitivity, and without experimental data, it is impossible to ascertain if this compound possesses these requisite characteristics.

Synthesis of Radioligands for In Vitro Receptor Binding Studies (Excluding in vivo human studies)

There are no published studies describing the synthesis or use of radiolabeled this compound for in vitro receptor binding assays. The process of developing a radioligand involves introducing a radionuclide, such as tritium (B154650) (³H) or carbon-11 (B1219553) (¹¹C), into the molecular structure. This radiolabeled compound can then be used to quantify the density and affinity of specific receptors in tissue samples.

While structurally related compounds, such as phenylethynyl derivatives of pyridine, have been radiolabeled and assessed as potential PET imaging agents for metabotropic glutamate (B1630785) subtype 5 receptors, no such research has been extended to this compound itself. nih.gov The synthesis of a suitable precursor for radiolabeling and the subsequent radiochemical synthesis have not been reported for this specific compound. Therefore, its affinity and selectivity for any particular biological receptor are unknown, precluding its use in in vitro binding studies.

The table below summarizes key data regarding analogous pyrimidine and phenylethynyl derivatives that have been investigated as radioligands, highlighting the lack of data for the title compound.

| Derivative Class | Radiotracer Example | Target Receptor/Enzyme | Application |

| Phenylethynyl Pyridines | [¹¹C]M-PEPy | mGluR5 | Preclinical PET Imaging nih.gov |

| 2-(4-Methylsulfonylphenyl)pyrimidines | [¹¹C]17, [¹⁸F]20, [d₂-¹⁸F]27 | COX-2 | Prospective PET Radioligands nih.gov |

| Pyrazolo[1,5-a]pyrimidin-7-amines | [¹⁸F]26-[¹⁸F]29 | CRF1 Receptor | Preclinical PET Imaging nih.gov |

| Imidazolyl Pyrimidine Derivatives | [¹¹C]A1070722 | Glycogen Synthase Kinase-3 | Prospective PET Radioligands researchgate.net |

| This compound | Not Applicable | Unknown | Not Studied |

Methodological Advancements in the Characterization and Analysis of 2 Chloro 5 Phenylethynyl Pyrimidine Research

Advanced Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and routinely used techniques for the purity assessment and isolation of organic compounds, including pyrimidine (B1678525) derivatives. HPLC is particularly effective for non-volatile and thermally sensitive compounds, offering various stationary phases and mobile phase compositions to achieve optimal separation. GC-MS is highly suitable for volatile and thermally stable compounds, providing excellent separation and structural identification through mass analysis.

Despite the widespread use of these techniques, there is no specific, publicly available research detailing the application of HPLC or GC-MS for the purity assessment and isolation of 2-Chloro-5-(phenylethynyl)pyrimidine. Consequently, optimized conditions, such as the choice of column, mobile phase, temperature gradients, and detection parameters, have not been documented for this specific compound.

Mass Spectrometry (MS) for Reaction Pathway Elucidation and Isotopic Labeling Studies

Mass spectrometry is an indispensable tool for elucidating reaction pathways by identifying intermediates, byproducts, and final products. When combined with isotopic labeling, MS can provide detailed mechanistic insights into chemical transformations. By strategically incorporating stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into reactant molecules, researchers can trace the fate of individual atoms throughout a reaction sequence.

A review of the scientific literature indicates that no specific studies have been published that utilize mass spectrometry for the elucidation of reaction pathways or for isotopic labeling studies involving this compound. Such research would be valuable for understanding its synthesis and degradation mechanisms.

Spectrophotometric and Fluorimetric Methods for Quantitative Analysis

Spectrophotometric and fluorimetric methods are widely employed for the quantitative analysis of chemical compounds due to their sensitivity, simplicity, and cost-effectiveness. These techniques rely on the absorption and emission of light by the analyte. The development of such a method for this compound would require the determination of its absorption and emission spectra, including the wavelength of maximum absorbance (λmax) and emission, as well as the establishment of a linear relationship between concentration and absorbance or fluorescence intensity.

Currently, there are no published spectrophotometric or fluorimetric methods dedicated to the quantitative analysis of this compound. The development and validation of such methods would be beneficial for various applications, including quality control and reaction monitoring.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Research

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for the stereochemical analysis of chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of enantiomers.

For chiroptical techniques to be applicable, a molecule must be chiral. Based on the structure of this compound, it does not possess a stereocenter and is achiral. Therefore, it would not exhibit a CD or ORD spectrum. Consequently, there is no research on the use of chiroptical spectroscopy for the stereochemical investigation of this compound, as it is not a relevant analytical method for this molecule.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-chloro-5-(phenylethynyl)pyrimidine, and how can purity be optimized?

- Methodology : The compound can be synthesized via Sonogashira cross-coupling between 2-chloro-5-iodopyrimidine and phenylacetylene using a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a copper iodide co-catalyst. Solvent systems like THF or DMF are typical, with triethylamine as a base. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Intermediate characterization by NMR (¹H/¹³C) and mass spectrometry is critical to confirm structural integrity .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and aromaticity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.

- Elemental Analysis : Combustion analysis to validate C, H, N, and Cl content.

- X-ray Crystallography : For definitive structural confirmation, particularly to resolve steric effects from the phenylethynyl group .

Q. How does the chlorine substituent influence the reactivity of this pyrimidine derivative?

- Methodology : The electron-withdrawing chlorine at the 2-position activates the pyrimidine ring for nucleophilic substitution (e.g., Suzuki coupling at the 5-position) or further functionalization. Competitive reactivity at the 4- vs. 6-positions can occur; DFT calculations (e.g., Fukui indices) help predict regioselectivity. Experimental validation via controlled reactions with nucleophiles (e.g., amines, thiols) is recommended .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the design of derivatives based on this compound?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can predict electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and reaction pathways. For example, Fukui function analysis identifies electrophilic/nucleophilic sites, aiding in rational modifications for drug design or material applications. Solvent effects (e.g., PCM models) improve accuracy for biological or catalytic studies .

Q. What insights does crystallographic analysis provide into the supramolecular interactions of this compound?

- Methodology : Single-crystal X-ray diffraction reveals intermolecular interactions such as O–H⋯N hydrogen bonding and C–H⋯π contacts. For this compound, steric hindrance from the phenylethynyl group may reduce π-stacking but enhance halogen bonding (Cl⋯N/O). These interactions influence solubility, stability, and co-crystal formation, which are critical for pharmaceutical formulation .

Q. How can this compound be evaluated for potential biological activity (e.g., enzyme inhibition)?

- Methodology :

- In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric methods (e.g., IC₅₀ determination).

- Docking studies : Molecular docking (AutoDock Vina) into protein active sites (PDB structures) predicts binding modes and affinity.

- ADMET profiling : Use computational tools (e.g., SwissADME) to assess pharmacokinetics and toxicity .

Q. What are the environmental stability considerations for this compound?

- Methodology : Assess stability under varied pH, UV light, and temperature using accelerated degradation studies (e.g., HPLC monitoring). Chlorinated pyrimidines may generate hazardous byproducts (e.g., chlorinated hydrocarbons) under acidic/basic conditions. Follow protocols for hazardous waste disposal, including neutralization and segregation for professional treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.